3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Mechanism of Action
Target of Action
The primary targets of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one are currently unknown. This compound is a derivative of the benzodiazepine class of drugs, which typically target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . .
Mode of Action
Benzodiazepines generally enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . .
Biochemical Pathways
Given its structural similarity to benzodiazepines, it may influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a benzodiazepine derivative, it may potentially exert sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and how it interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-phenylenediamine derivative with a suitable ketone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole
- 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Uniqueness
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and the tetrahydro structure contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-6-11-9-5-3-2-4-8(9)10(13)12-7/h2-5,7,11H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMCUECONFZUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.